molecular formula C18H14F3N3OS B2785829 7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 938022-09-4

7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2785829
CAS RN: 938022-09-4
M. Wt: 377.39
InChI Key: RUGQNUKBWAJPHV-UHFFFAOYSA-N
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Description

The compound “7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one” is a complex organic molecule. It contains several functional groups including a pyrido[2,3-d]pyrimidin-4(1H)-one ring, a trifluoromethyl group, a mercapto group, and a cyclopropyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced through a reaction with a trifluoroacetylating agent . The mercapto group might be introduced through a reaction with a suitable sulfur-containing reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large aromatic ring system. The presence of these groups would likely result in a highly polar molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the mercapto group could potentially undergo oxidation to form a disulfide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .

properties

IUPAC Name

7-cyclopropyl-1-(2-methylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c1-9-4-2-3-5-13(9)24-15-14(16(25)23-17(24)26)11(18(19,20)21)8-12(22-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGQNUKBWAJPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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